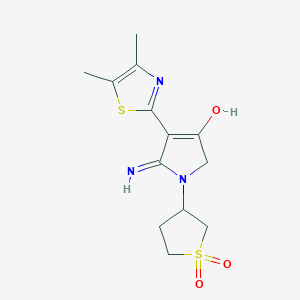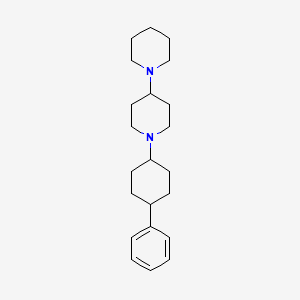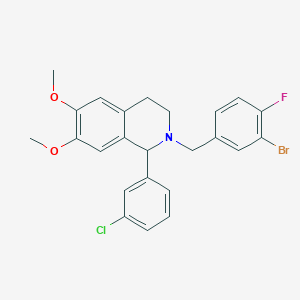
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and religious ceremonies, and recent scientific research has revealed its potential therapeutic applications.
Mecanismo De Acción
Harmine works by inhibiting the activity of certain enzymes in the body, including monoamine oxidase A (MAO-A) and protein kinase C (PKC). This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Harmine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can reduce inflammation, protect against oxidative stress, and promote the growth and survival of neurons in the brain. Harmine has also been shown to have anti-tumor properties and may be effective in treating certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it is a naturally occurring compound that can be easily extracted from plant sources. Harmine is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Direcciones Futuras
There are several potential future directions for research on 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the use of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the treatment of cancer and the development of new drugs for psychiatric disorders. Further research is needed to fully understand the mechanisms of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's action and to explore its potential therapeutic applications.
Métodos De Síntesis
Harmine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for synthesizing 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is through the extraction of Peganum harmala seeds, which contain high levels of the alkaloid. The seeds are crushed and soaked in a solvent such as ethanol, and the resulting extract is purified through a series of chemical processes.
Aplicaciones Científicas De Investigación
Harmine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has anti-inflammatory, antioxidant, and neuroprotective properties, and may be effective in treating a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
furan-3-yl-[1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-6-4-5-15(13-17)22-21-19(18-7-2-3-8-20(18)24-21)9-11-25(22)23(26)16-10-12-28-14-16/h2-8,10,12-14,22,24H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWXRHSTKNUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)C4=COC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)


![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)

![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)